

Application Note: Mass Spectrometry Analysis of D-Ala-Gly-Phe-Met-NH₂

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D-Ala-Gly-Phe-Met-NH₂*

Cat. No.: B12404365

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ala-Gly-Phe-Met-NH₂, a synthetic tetrapeptide amide, is an analog of the endogenous opioid peptide Met-enkephalin. Its structure, which incorporates a D-amino acid to increase resistance to enzymatic degradation, makes it a subject of interest in pharmacological research. Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and quantification in various matrices. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as a powerful tool for the detailed analysis of such synthetic peptides.^{[1][2][3][4][5]} This application note provides a comprehensive overview and detailed protocols for the mass spectrometric analysis of D-Ala-Gly-Phe-Met-NH₂.

The molecular formula for D-Ala-Gly-Phe-Met-NH₂ is C₂₈H₃₈N₆O₅S, and its average molecular weight is approximately 586.7 g/mol.^[6] High-resolution mass spectrometry can be used to confirm the elemental composition with high accuracy.

Experimental Protocols

Sample Preparation

- Standard Solution Preparation:
 - Accurately weigh approximately 1 mg of D-Ala-Gly-Phe-Met-NH₂ standard.

- Dissolve the peptide in a suitable solvent, such as a mixture of water and acetonitrile (e.g., 50:50 v/v) with 0.1% formic acid, to a final concentration of 1 mg/mL.
- Perform serial dilutions to prepare working solutions at concentrations appropriate for the mass spectrometer's sensitivity (e.g., in the range of 1 ng/mL to 1 µg/mL).
- Matrix Preparation (for biological samples):
 - For analysis in biological matrices such as plasma or serum, a protein precipitation step is typically required.
 - To 100 µL of the biological sample, add 300 µL of cold acetonitrile containing an internal standard.
 - Vortex the mixture for 1 minute to precipitate proteins.
 - Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
 - Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

- Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution Orbitrap instrument) equipped with an electrospray ionization (ESI) source.
- LC Method:
 - Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating the peptide from potential impurities.
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 5%), hold for a minute, then ramp up to a high percentage (e.g., 95%) over several minutes to elute the peptide. This is followed by a re-equilibration step at the initial conditions.
- Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.4 mL/min.
- Column Temperature: Maintained at a constant temperature, for instance, 40°C, to ensure reproducible retention times.
- Injection Volume: Typically 1-10 µL.
- Mass Spectrometry Method:
 - Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred for peptides.
 - Full Scan MS (for identification): Acquire spectra in the m/z range of 100-1000 to observe the protonated molecular ion $[M+H]^+$.
 - Tandem MS (MS/MS for structural confirmation and quantification):
 - Select the $[M+H]^+$ ion of D-Ala-Gly-Phe-Met-NH₂ (expected $m/z \approx 587.3$) as the precursor ion.
 - Fragment the precursor ion using collision-induced dissociation (CID).
 - Optimize the collision energy to obtain a characteristic fragmentation pattern.

Data Presentation

The expected mass spectrometric data for D-Ala-Gly-Phe-Met-NH₂ is summarized in the tables below.

Table 1: Molecular Ion Data

Analyte	Molecular Formula	Theoretical Monoisotopic Mass (Da)	Expected [M+H] ⁺ (m/z)
D-Ala-Gly-Phe-Met-NH ₂	C ₂₈ H ₃₈ N ₆ O ₅ S	586.2624	587.2697

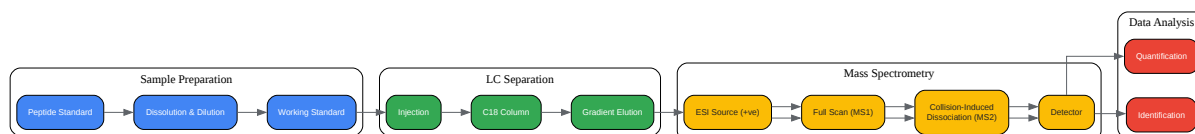
Table 2: Theoretical Tandem MS Fragmentation Data (b and y ions)

Precursor Ion (m/z)	Fragment Ion Type	Sequence	Theoretical m/z
587.3	y ₁	Met-NH ₂	149.1
587.3	b ₁	D-Ala	90.1
587.3	y ₂	Phe-Met-NH ₂	296.2
587.3	b ₂	D-Ala-Gly	147.1
587.3	y ₃	Gly-Phe-Met-NH ₂	353.2
587.3	b ₃	D-Ala-Gly-Phe	294.2
587.3	y ₄	Ala-Gly-Phe-Met-NH ₂	440.2
587.3	b ₄	D-Ala-Gly-Phe-Met	541.3

Note: The presence of methionine makes the peptide susceptible to oxidation. The oxidized form will have a mass shift of +16 Da. A characteristic neutral loss of methanesulfenic acid (CH₃SOH, 64 Da) from the oxidized precursor ion is a strong indicator of methionine oxidation. [\[7\]](#)

Visualizations

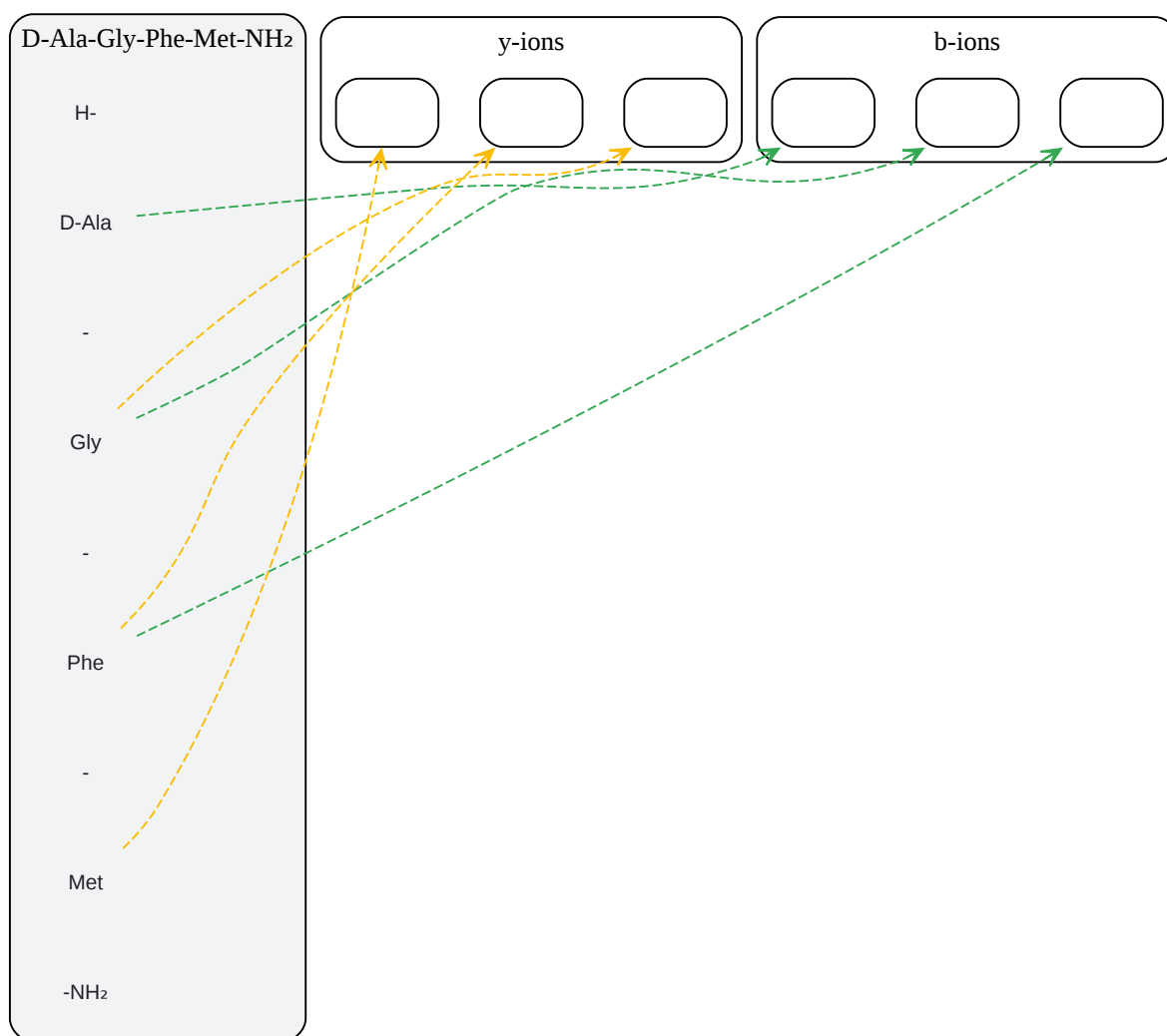
Experimental Workflow



[Click to download full resolution via product page](#)

Caption: LC-MS/MS workflow for the analysis of D-Ala-Gly-Phe-Met-NH₂.

Peptide Fragmentation Pathway



[Click to download full resolution via product page](#)

Caption: Fragmentation diagram showing the major b and y ions of D-Ala-Gly-Phe-Met-NH₂.

Conclusion

This application note provides a robust framework for the mass spectrometric analysis of the synthetic tetrapeptide D-Ala-Gly-Phe-Met-NH₂. The detailed protocols for sample preparation, LC-MS analysis, and the expected fragmentation data serve as a valuable resource for researchers in pharmacology and drug development. The methodologies described herein can be adapted for various research needs, including peptide identification, purity assessment, and quantitative analysis in complex biological matrices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. gilson.com [gilson.com]
- 5. researchgate.net [researchgate.net]
- 6. H-Tyr-D-Ala-Gly-Phe-Met-NH₂ | C₂₈H₃₈N₆O₆S | CID 10371120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Detection and characterization of methionine oxidation in peptides by collision-induced dissociation and electron capture dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Mass Spectrometry Analysis of D-Ala-Gly-Phe-Met-NH₂]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12404365#mass-spectrometry-analysis-of-d-ala-gly-phe-met-nh2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com